molecular formula C18H14BrN3O3S B3008964 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 1206988-01-3

1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3008964
CAS No.: 1206988-01-3
M. Wt: 432.29
InChI Key: PPIKIYBOVHWDIP-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a 5-oxopyrrolidine core substituted with a 3-bromophenyl group and a 4-(furan-2-yl)-1,3-thiazol-2-yl carboxamide moiety. Below, we compare this compound with structurally related analogues to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c19-12-3-1-4-13(8-12)22-9-11(7-16(22)23)17(24)21-18-20-14(10-26-18)15-5-2-6-25-15/h1-6,8,10-11H,7,9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIKIYBOVHWDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the core structures, such as the bromophenyl group, furan ring, and thiazole ring, followed by their subsequent coupling and functionalization to form the final compound. Common synthetic routes include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Cyclization: Formation of the thiazole and pyrrolidine rings through cyclization reactions.

    Amidation: Coupling of the carboxylic acid derivative with an amine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. The compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, thiazole compounds have shown effectiveness comparable to established anticancer agents like doxorubicin, with specific modifications enhancing their potency against cancer cells such as Jurkat and HT-29 . The presence of the furan and thiazole moieties in this compound is hypothesized to contribute to its activity through mechanisms that may involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties
Thiazole derivatives have also been recognized for their antimicrobial activities. The incorporation of the thiazole ring into the molecular structure has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies suggest that modifications in the phenyl ring can significantly affect the antibacterial efficacy of these compounds . The specific compound under discussion may exhibit similar properties due to its structural features.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-based compounds. Key observations include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring significantly influences the compound's reactivity and biological activity. For example, substituents like -Cl or -F have been shown to enhance anticancer activity .
  • Moiety Contributions : The furan and thiazole rings play critical roles in enhancing bioactivity. Their ability to participate in π-stacking interactions and hydrogen bonding contributes to binding affinity with biological targets .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Thiazole Derivatives Against Cancer : A study demonstrated that thiazole compounds exhibited IC50 values lower than standard chemotherapeutics, indicating strong potential for further development .
  • Antimicrobial Efficacy : Research on related thiazole derivatives showed significant antimicrobial activity comparable to established antibiotics, suggesting that structural modifications could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The following compounds are selected for comparison based on shared pyrrolidine, heterocyclic, and aryl substituent motifs:

Compound Name / ID Substituents on Pyrrolidine Heterocycle in Carboxamide Molecular Weight Key Features Evidence ID
Target Compound 3-Bromophenyl 4-(Furan-2-yl)-1,3-thiazole ~427.3 (est.) Direct furan-thiazole linkage; meta-bromo -
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazole ~394.4 Thiadiazole; para-fluoro; isopropyl group
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (RLX-33) 4-Chlorophenyl (via oxadiazole) 1,2,4-Oxadiazole ~454.9 Oxadiazole; chlorophenyl; furan-methyl linker
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl 1,3,4-Thiadiazole ~400.4 Thiadiazole; fluorobenzyl; furan-methyl
1-(4-Bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide 4-Bromophenyl 4-Hydroxyphenyl ~375.3 No heterocycle; para-bromo; phenolic group

Physicochemical and Pharmacological Insights

Heterocyclic Influence
  • Thiazole vs. In contrast, 1,2,4-oxadiazole in RLX-33 () introduces stronger hydrogen-bonding capacity, which may improve target affinity but reduce lipophilicity. Thiadiazole derivatives (e.g., ) exhibit varied electronic profiles; the 4-fluorobenzyl substitution in adds steric bulk, possibly affecting binding pocket compatibility.
Aryl Substituent Effects
  • Bromine Position (meta vs. para) :
    • The target compound’s 3-bromophenyl group may induce steric hindrance distinct from para-substituted analogues (e.g., ). Para-bromo in likely enhances π-π stacking but reduces solubility.
  • Halogen Type (Br vs. Cl vs. F) :
    • Bromine’s larger atomic radius (target compound) increases hydrophobic interactions compared to chlorine (RLX-33) or fluorine (). Fluorine’s electronegativity may improve metabolic stability.
Linker Modifications
  • Direct vs. In RLX-33 and , the furan-methyl spacer () adds flexibility, which could alter binding kinetics or solubility.

Biological Activity

1-(3-bromophenyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, furan ring, thiazole ring, and pyrrolidine ring. These structural components suggest potential biological activities, which have been the subject of various studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has the following molecular formula:

C18H14BrN3O3SC_{18}H_{14}BrN_3O_3S

Structural Features

FeatureDescription
Bromophenyl Group Enhances lipophilicity and potential receptor interactions.
Furan Ring Contributes to antioxidant properties.
Thiazole Ring Known for antimicrobial and anticancer activities.
Pyrrolidine Ring Involved in various biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of medicinal chemistry, where it shows promise as a pharmacophore due to its diverse functional groups.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

Anticancer Potential

Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. For example, certain thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines like HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The mechanism often involves the induction of apoptosis or cell cycle arrest.

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in metabolic pathways. The presence of the bromophenyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this structure:

  • Antioxidant Activity : Compounds with similar furan structures have been shown to possess antioxidant properties, which could mitigate oxidative stress in cells .
  • Anticancer Studies : A series of thiazole-based compounds were synthesized and tested for their antiproliferative activity against several cancer cell lines. Results indicated that modifications in the thiazole ring significantly influenced cytotoxicity .
  • Antimicrobial Efficacy : Research on thiazole derivatives revealed that specific substitutions on the phenyl ring enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Activity TypeDescriptionReferences
Antimicrobial Effective against E. coli, S. aureus
Anticancer Induces apoptosis in cancer cell lines
Antioxidant Reduces oxidative stress in cellular models

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Glide predicts interactions with targets (e.g., kinases). Focus on hydrogen bonds with thiazole NH and hydrophobic contacts with bromophenyl.
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories.
  • QSAR models : Train on analogues (e.g., pyridinyl carboxamides in ) to correlate substituents with IC50_{50} values .

How is the environmental impact of this compound assessed during disposal?

Q. Advanced

  • Ecotoxicity assays : Test on Daphnia magna (LC50_{50}) and algae (growth inhibition) per OECD 202/201 guidelines.
  • Degradation studies : Use UV/H2_2O2_2 advanced oxidation to track bromine release (ICP-MS). recommends neutralization before disposal .

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